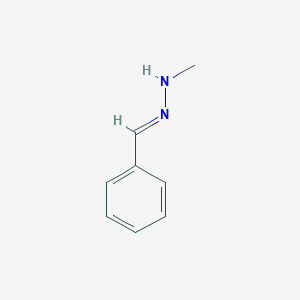

N-(benzylideneamino)methanamine

Overview

Description

Synthesis Analysis

The synthesis of N-(benzylideneamino)methanamine and its derivatives often involves reactions such as condensation of anilines with aldehydes. A novel isocyanide-based four-component reaction offers an efficient route to N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without the need for catalysts or activation, showcasing the compound's adaptability in synthetic chemistry (Ramazani, Rezaei, & Ahmadi, 2012).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as N-(2-carboxyphenyl)salicylidenimine, reveals insights into the hydrogen bonding properties and the tautomeric structures. These studies illustrate the dimerization tendencies in the solid state and provide a foundation for understanding the structural behavior of N-(benzylideneamino)methanamine derivatives (Ligtenbarg, Hage, Meetsma, & Feringa, 1999).

Chemical Reactions and Properties

N-(benzylideneamino)methanamine derivatives are involved in various chemical reactions, including the oxidative condensation of benzylamines to form N-benzylidene benzylamines. This process, catalyzed by supported gold nanoparticles, highlights the compound's role in the synthesis of imines and secondary benzylamines (Grirrane, Corma, & García, 2009).

Physical Properties Analysis

While specific studies directly addressing the physical properties of N-(benzylideneamino)methanamine were not identified, related research on N-substituted aldimines indicates that these compounds exhibit notable fluorescence properties. This suggests potential applications in sensing and materials science (Yoshino, Kano, & Kawashima, 2009).

Chemical Properties Analysis

The chemical properties of N-(benzylideneamino)methanamine derivatives are diverse, with applications ranging from the synthesis of β-lactams to the formation of benzofuran- and indol-2-yl-methanamines. These properties underscore the compound's utility in creating a broad array of pharmacologically relevant molecules (Palomo, Aizpurua, Legido, & Galarza, 1997).

Scientific Research Applications

Anticonvulsant Activity

Research on heterocyclic Schiff bases, including N-(benzylideneamino)methanamine derivatives, highlighted their potential as anticonvulsant agents. Compounds synthesized through condensation reactions exhibited significant seizures protection, suggesting the therapeutic potential of these derivatives in epilepsy treatment (Pandey & Srivastava, 2011).

Organocatalyst Poison in Synthesis

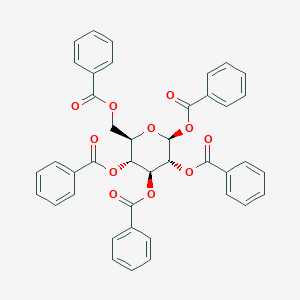

In benzylation reactions, the formation of an amine side product from benzyl bromide and sodium hydride in DMF was identified as a catalyst poison in thiourea-catalyzed glycosylations. This finding underscores the importance of understanding side reactions and impurities in chemical syntheses (Colgan, Müller‐Bunz, & McGarrigle, 2016).

Scaffold for Peptide Conformation Stabilization

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a related structure, was designed to stabilize parallel turn conformations in peptides. This demonstrates the application of such compounds in designing peptide-based therapeutics with controlled conformations (Bucci et al., 2018).

Cytotoxic Agents Against Cancer

N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, through one-pot synthesis, showed notable cytotoxic activity against various cancer cell lines. Such studies contribute to the development of new chemotherapy agents (Ramazani et al., 2014).

Antimicrobial Activity

Compounds synthesized from N-(benzylideneamino)methanamine showed variable degrees of antimicrobial activity, indicating their potential use in combating infections caused by bacteria or fungi (Visagaperumal et al., 2010).

Catalysis and Material Science

The research also extends into catalysis and materials science, demonstrating the broad applicability of N-(benzylideneamino)methanamine derivatives in various scientific fields. For instance, palladium(II) and platinum(II) complexes with iminophosphine ligands based on similar structures have been explored for their catalytic properties in cross-coupling reactions, illustrating the compound's utility in organic synthesis and catalysis (Chiririwa et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(E)-benzylideneamino]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCMGYNVDSOFHV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/N=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421236 | |

| Record name | N'-Methylbenzaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13466-29-0 | |

| Record name | NSC521611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC189818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Methylbenzaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)